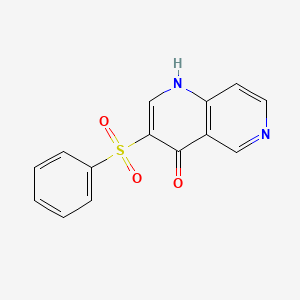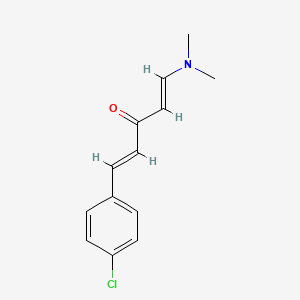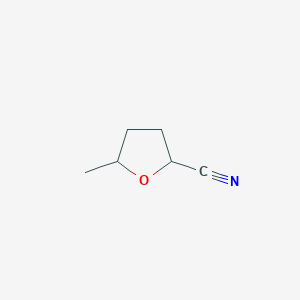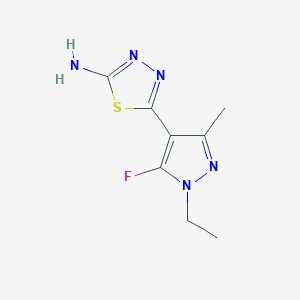![molecular formula C15H17F3N4O3S B2762505 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097894-75-0](/img/structure/B2762505.png)
1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17F3N4O3S and its molecular weight is 390.38. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Design and Synthesis
The chemical compound 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has been studied within the context of molecular design and synthesis for various therapeutic applications. For instance, Oguchi et al. (2000) explored the design, synthesis, and evaluation of imidazopyridine thiazolidine-2,4-diones, focusing on their hypoglycemic activity. These compounds, including structurally related analogs, demonstrated significant insulin-induced adipocyte differentiation in vitro and hypoglycemic effects in diabetic mice models, highlighting their potential as novel hypoglycemic agents (Oguchi et al., 2000).
Antimicrobial Activity
A notable application area for derivatives of this compound includes antimicrobial activity. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-dione derivatives that exhibited significant antibacterial activity against gram-positive bacteria and notable antifungal properties. This study underscores the potential of thiazolidine-2,4-dione derivatives as effective antimicrobial agents, especially against specific bacterial and fungal pathogens (Prakash et al., 2011).
Biological Activity Enrichment
Mohanty et al. (2015) embarked on synthesizing a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-dione derivatives to enrich the biological activity profile of thiazolidinedione compounds. By incorporating various biologically active moieties, these compounds exhibited enhanced antibacterial and antifungal activities, revealing a strategy to potentiate the therapeutic applications of thiazolidinedione derivatives (Mohanty et al., 2015).
Anticancer Activity
The exploration of thiazolidine-2,4-dione derivatives extends to anticancer research. Kumar and Sharma (2022) reported the synthesis and evaluation of N-substituted indole derivatives with thiazolidine-2,4-dione moieties, demonstrating significant anticancer activity against specific cancer cell lines. This research contributes to the ongoing search for more effective and targeted anticancer therapies (Kumar & Sharma, 2022).
Antidiabetic Agents
In the quest for novel antidiabetic agents, Kadium et al. (2022) focused on the synthesis of new thiazolidine-2,4-dione derivatives. Their study highlighted the potential of these compounds to significantly reduce blood glucose levels, offering promising avenues for the development of new antidiabetic medications (Kadium et al., 2022).
Propriétés
IUPAC Name |
1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c1-9-12(26-8-19-9)13(24)20-4-2-10(3-5-20)21-6-11(23)22(14(21)25)7-15(16,17)18/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKRWHYJFGNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)
![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)


![N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide](/img/structure/B2762430.png)
![3-ethyl-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762434.png)





![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2762443.png)

